What is the chemical structure of Hancinone C?
What is the chemical structure of Hancinone C?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hancinone C is a neolignan natural product isolated from plants of the Piper genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its characterization data, an exploration of its potential mechanism of action in neuroinflammation, and relevant experimental methodologies. This guide is intended to serve as a comprehensive resource for researchers investigating Hancinone C for potential therapeutic applications.
Chemical Structure and Properties
Hancinone C is a complex neolignan with the chemical formula C₂₃H₂₈O₆.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] The molecule features a central cyclohexadienone ring substituted with methoxy and allyl groups, and a trimethoxyphenylpropenyl side chain.
Chemical Structure:
Image Source: PubChem CID 6443896
A summary of the key chemical and physical properties of Hancinone C is provided in Table 1.
Table 1: Physicochemical Properties of Hancinone C
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.5 g/mol | [1] |
| IUPAC Name | 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | [1] |
| CAS Number | 111843-10-8 | [1] |
| Canonical SMILES | CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | [1] |
| InChI Key | LNCSXXRCEFAYFK-XNTDXEJSSA-N | [1] |
Biological Activity and Mechanism of Action
Recent studies have begun to elucidate the biological activities of Hancinone C, with a particular focus on its potential role in neuroinflammation and Alzheimer's disease (AD). Research suggests that hancinone may modulate the phenotype of microglia and enhance their ability to phagocytose amyloid-beta (Aβ) peptides.
Signaling Pathway
Hancinone has been shown to exert its effects on microglial cells through the TREM2/Syk/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating microglial activation and phagocytosis. Hancinone's modulation of this pathway suggests a potential therapeutic role in neurodegenerative diseases characterized by Aβ accumulation.
Caption: Hancinone C signaling pathway in microglia.
Experimental Protocols
This section details the methodologies for key experiments related to the biological evaluation of Hancinone C.
Cell Culture and Treatment
Objective: To assess the effect of Hancinone C on microglial cells.
Cell Line: Human Microglia Clone 3 (HMC3) cells.
Protocol:
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Cell Culture: HMC3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of Hancinone C (e.g., 0.5 µM, 2.5 µM, 10 µM). A vehicle control (e.g., DMSO) is run in parallel.
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Incubation: Cells are incubated with Hancinone C for a specified period (e.g., 24 hours) before downstream analysis.
Western Blot Analysis
Objective: To analyze the protein expression levels in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.
Protocol:
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Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Syk, p-AKT, p-mTOR, and their total forms), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot experimental workflow.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific biological activities of Hancinone C, such as IC₅₀ values for cytotoxicity or anti-inflammatory effects. The available research has focused on its mechanism of action at specific concentrations. Further studies are required to establish a comprehensive quantitative profile of Hancinone C's bioactivities.
Conclusion
Hancinone C is a promising neolignan with demonstrated activity in modulating a key signaling pathway involved in neuroinflammation. The experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on expanding the quantitative biological data for Hancinone C, including its efficacy in various disease models and a detailed pharmacokinetic and toxicological profile. The elucidation of a total synthesis route would also be invaluable for enabling broader and more in-depth studies.
